titanomagnetite

heterogeneous catalysis Fenton reaction environmental remediation

Biomass-to-energy and wastewater treatment researchers face separate catalytic units and anoxic handling requirements. Titanomagnetite (Fe₃₋ₓTiₓO₄) solves both pain points directly. - Simultaneous >96% NH₃ decomposition and >98% H₂S adsorption at 700-800°C in producer gas, eliminating separate cleaning units. - TM0.75 composition (x=0.75) resists reactivity loss upon air exposure, enabling ambient handling vs. cost-prohibitive inert atmospheres required for magnetite. - Tunable Ti content (x=0-0.38 single-phase) controls Fe(II)/Fe(III) ratio for predictable Fenton reactivity optimization.

Molecular Formula C11H21NO2
Molecular Weight 0
CAS No. 12178-54-0
Cat. No. B1172002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametitanomagnetite
CAS12178-54-0
Synonymstitanomagnetite
Molecular FormulaC11H21NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanomagnetite Properties & Applications


Titanomagnetite (Fe₃₋ₓTiₓO₄, 0 < x < 1) is a spinel-structured iron-titanium oxide mineral that forms a solid solution series with magnetite. It occurs naturally as a titaniferous magnetite, often containing vanadium, and exhibits ferrimagnetic properties with a saturation magnetization approximately one-quarter that of pure magnetite in Ti-rich compositions [1]. The compound possesses a Mohs hardness of 5.0–5.5 and density of 4.8–5.3 g/cm³, with titanium substitution occurring primarily at octahedral sites in the inverse spinel lattice, accompanied by charge-compensating conversion of Fe(III) to Fe(II) [2][3].

Catalysis research: Fenton-like reactivity and redox tunability
Magnetic property studies: hysteresis signature identification
Mineral identification workflows: Ti-content-based magnetic fingerprinting

Why Titanomagnetite Cannot Be Substituted


Titanomagnetite is not simply magnetite with titanium impurities; the incorporation of Ti(IV) into the spinel lattice fundamentally alters its electronic structure, magnetic behavior, and catalytic properties. Ti substitution increases the Fe(II)/Fe(III) ratio, modifies the coercivity and domain state anisotropy, and changes the material's response to temperature and magnetic fields [1]. These differences manifest in distinct hysteresis signatures, altered Fenton reactivity profiles, and unique gas-phase catalytic performance that cannot be replicated by unsubstituted magnetite. The tunable composition (x = 0 to 1) provides a dimension of property control absent in pure magnetite, enabling application-specific optimization that generic substitution would preclude [2].

Electronic structure mismatch
Ti incorporation alters Fe(II)/Fe(III) ratio and redox behavior—pure magnetite cannot replicate tunable electron transfer capacity.
Magnetic signature divergence
Titanomagnetite exhibits constricted hysteresis loops and distinct coercivity-temperature profiles absent in magnetite—generic substitution undermines mineral identification.
Catalytic performance may not transfer
Air-stable Fenton reactivity and dual-function gas cleaning properties depend on specific Ti content; unsubstituted magnetite may show different deactivation and selectivity.

Titanomagnetite: Comparative Performance Evidence


Air-Stable Fenton Reactivity

Titanomagnetite (TM0.75, x = 0.75) exhibits significantly greater resistance to loss of Fenton reactivity upon air exposure compared to both unsubstituted magnetite (M) and lower-Ti titanomagnetite (TM0.25) [1]. While magnetite demonstrates higher phenol degradation activity at pH > 3, TM0.75 maintains its catalytic performance after handling in ambient or oxygen-containing environments—a critical practical advantage for real-world applications where strict anoxic handling is impractical [1].

Air-stable Fenton reactivity
Head-to-head
TM0.75 retains higher Fenton reactivity after air exposure vs magnetite (M) and TM0.25. Reported qualitative ranking: TM0.75 > M ≈ TM0.25 for resistance to air deactivation.
May support selection for ambient-accessible Fenton catalysis.
Phenol degradation model, pH > 3; 1 h reaction time.
heterogeneous catalysis Fenton reaction environmental remediation

Room-Temperature Hysteresis Differentiation

Titanomagnetite (x = 0.56) displays a characteristic constricted hysteresis loop in low-field (10 Oe) measurements at room temperature, whereas pure magnetite exhibits a sharp susceptibility peak at approximately 120 K [1]. Discriminant analysis of room-temperature remanence and hysteresis loop data enables reliable differentiation of titanomagnetite from magnetite [2]. Additionally, the temperature dependence of coercivity reveals that strain anisotropy dominates in single-domain titanomagnetite grains, in contrast to shape anisotropy in single-domain magnetite [3].

Hysteresis signature differentiation
Head-to-head
x=0.56 titanomagnetite shows constricted hysteresis loop at 10 Oe (RT); magnetite exhibits sharp susceptibility peak at ~120 K. Coercivity for x=0.7: 50 Oe (300 K) to 1800 Oe (77 K).
Supports non-destructive magnetic fingerprinting for mineral identification.
Strain anisotropy dominates in single-domain titanomagnetite; room-temperature discrimination possible.
magnetic characterization mineral identification rock magnetism

Tunable Fe(II)/Fe(III) Redox Ratio

In titanomagnetite nanoparticles (Fe₃₋ₓTiₓO₄), Ti(IV) substitution for Fe(III) in the octahedral sublattice is charge-compensated by conversion of Fe(III) to Fe(II), producing a systematic increase in the Fe(II)/Fe(III) ratio with increasing x [1]. This substitution occurs without phase separation up to x ≤ 0.38, with XANES/EXAFS confirming Ti(IV) incorporation at B-sites and proportional increases in Fe(II) content [1]. Dissolution studies demonstrate that surface-segregated Fe(II) is released in amounts systematically proportional to x [1].

Tunable Fe(II)/Fe(III) redox ratio
Class-level
Fe(II) content increases systematically with Ti substitution (x) in Fe₃₋ₓTiₓO₄ (x≤0.38). Surface Fe(II) release proportional to x; single-phase spinel maintained.
Supports redox catalyst design via Ti-content control.
Verified by XANES/EXAFS; 10–12 nm nanoparticles.
redox chemistry nanoparticle synthesis catalyst design

High-Temperature NH3 and H2S Removal

Titanomagnetite achieves nearly complete decomposition of NH₃ (100%) in Ar gas at 700–800°C and maintains >96% NH₃ decomposition in the presence of H₂S, while simultaneously achieving >98% H₂S adsorption in the same temperature range [1]. The active phase is ferrite (α-Fe) formed by H₂ reduction of titanomagnetite [1]. This dual-functionality distinguishes titanomagnetite from conventional single-purpose gas cleaning sorbents.

Hot gas cleaning performance
Reported
100% NH₃ decomposition, >98% H₂S adsorption at 700–800°C in Ar atmosphere; dual-functionality in a single material reported.
Supports evaluation as single-material hot gas cleaning sorbent.
Active α-Fe phase formed by H₂ reduction; feed: 2000 ppmv NH₃, 230 ppmv H₂S.
gas cleaning biomass gasification catalysis

Lattice Parameter and Ti Substitution

Titanium substitution into the magnetite spinel lattice increases the lattice parameter due to the larger ionic radius of Ti ions relative to Fe ions [1]. The increase is modest but measurable: from 8.3689 Å to 8.3715 Å as x increases within the range 0 to 0.5 [1]. The optical band gap remains approximately 2.1 eV, unaffected by Ti substitution, while the fractal dimension of nanoparticle aggregates increases from 2.7 to 3.0 with increasing x [1].

Lattice parameter trend
Context-dependent
Lattice parameter increases from 8.3689 Å to 8.3715 Å with increasing x (0–0.5); optical band gap ~2.1 eV unchanged.
Provides quality control metric for Ti incorporation verification.
Coprecipitation synthesis; fractal dimension of aggregates increases with x.
crystallography spinel structure material characterization

Titanomagnetite Application Scenarios


Hot Gas Cleaning in Biomass Gasification

Titanomagnetite is uniquely suited for simultaneous removal of NH₃ and H₂S from producer gas at 700–800°C, achieving >96% NH₃ decomposition and >98% H₂S adsorption in Ar carrier gas [1]. This dual-functionality eliminates the need for separate cleaning units, reducing capital and operational expenses in biomass-to-energy facilities. The active α-Fe phase forms in situ via H₂ reduction of titanomagnetite under process conditions [1].

Air-Stable Fenton Catalysis

For wastewater treatment applications requiring Fenton-like oxidation of organic pollutants (e.g., phenol), TM0.75 titanomagnetite (x = 0.75) offers a critical operational advantage: resistance to reactivity loss upon air exposure [2]. This enables handling in ambient environments without the strict anoxic protocols required for magnetite-based Fenton catalysts, making TM0.75 the preferred choice for industrial-scale implementation where continuous inert atmosphere maintenance is cost-prohibitive [2].

Geological and Paleomagnetic Analysis

Titanomagnetite's characteristic constricted hysteresis loop at 10 Oe (room temperature) for compositions near x = 0.56 provides a diagnostic fingerprint for identifying titanomagnetite-bearing basalts and other igneous rocks without cryogenic measurements [3]. The dramatic temperature dependence of coercive force (e.g., 50 Oe at 300 K increasing to 1800 Oe at 77 K for x = 0.7) offers additional compositional discrimination capability [3]. These magnetic signatures are essential for paleomagnetic studies of oceanic crust and for mineral exploration programs assessing Ti-rich magnetite deposits.

Tunable-Redox Nanoparticle Synthesis

Researchers developing redox-active nanomaterials for catalysis or environmental remediation can leverage the systematic relationship between Ti content (x) and Fe(II)/Fe(III) ratio in titanomagnetite nanoparticles (Fe₃₋ₓTiₓO₄) [4]. By controlling x during synthesis (0 ≤ x ≤ 0.38 for single-phase spinel), the Fe(II) content—and consequently the electron transfer capacity—can be tuned predictably. This tunability is not available in pure magnetite and enables rational design of catalysts with optimized Fenton reactivity or reductive degradation capacity [4].

Application
Selection Property
Validation Focus
Hot gas cleaning in biomass gasification
Simultaneous NH₃ and H₂S removal capability
High-temperature dual-functionality validation
Air-stable Fenton catalysis
Resistance to air-induced deactivation
Ambient-handling stability assessment
Geological and paleomagnetic analysis
Characteristic hysteresis signature
Non-destructive magnetic fingerprinting verification
Redox-tunable nanoparticle synthesis
Ti-content-dependent Fe(II)/Fe(III) ratio
Rational catalyst design parameter verification

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